molecular formula C8H11ClN2 B1473625 3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 1251760-95-8

3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1473625
M. Wt: 170.64 g/mol
InChI Key: IDHIQUQBAYDMFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

Pyrazoles bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They exhibit diverse and valuable synthetical, biological, and photophysical properties .

Future Directions

The future directions in the field of pyrazole research involve the synthesis of structurally diverse pyrazole derivatives using green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .

properties

IUPAC Name

3-(chloromethyl)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11-8(5-9)6-3-2-4-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHIQUQBAYDMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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